1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
Properties
CAS No. |
1487812-68-9 |
|---|---|
Molecular Formula |
C11H13ClOS |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(5-chloro-2-propan-2-ylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H13ClOS/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-7H,1-3H3 |
InChI Key |
LLFOWGBWRWFSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure (Proposed)
Based on analogous compounds and standard organic synthesis protocols, the following multi-step procedure is proposed:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 5-chloro-2-bromoacetophenone | 5-chloro-2-bromoacetophenone + isopropylthiol + base (e.g., K2CO3) in DMF, 80 °C, 12 h | Nucleophilic substitution of bromo by isopropylthiol to yield 1-[5-chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one |
| 2 | Purification | Column chromatography or recrystallization | Pure target compound |
Alternatively, if starting from 5-chloro-2-hydroxyacetophenone:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Thiolation | 5-chloro-2-hydroxyacetophenone + isopropylthiol + Mitsunobu reagents (e.g., diisopropylazodicarboxylate and triphenylphosphine) in THF, 0 °C to RT | Conversion of hydroxy to isopropylsulfanyl group |
| 2 | Purification | Chromatography or recrystallization | Pure product |
Supporting Research Findings and Analogous Syntheses
Mitsunobu Reaction for Thiol Introduction: Mitsunobu reaction is a reliable method for converting phenolic OH groups into thioethers, as demonstrated in the synthesis of similar sulfur-containing aromatic compounds with high yields (e.g., 86–95%) under mild conditions using diisopropylazodicarboxylate and triphenylphosphine in dry tetrahydrofuran (THF).
Catalytic Thiolation: Copper-catalyzed thiolation of aryl halides with thiols is well-documented, providing efficient C–S bond formation under moderate conditions, often yielding high purity products.
Acetylation: Friedel-Crafts acylation remains the standard for introducing acetyl groups onto aromatic rings, with regioselectivity influenced by existing substituents such as chloro and sulfanyl groups.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution of aryl bromide | 5-chloro-2-bromoacetophenone | Isopropylthiol, K2CO3, DMF | 80 °C, 12 h | High (est. 80–90%) | Straightforward, scalable |
| Mitsunobu reaction | 5-chloro-2-hydroxyacetophenone | Isopropylthiol, DIAD, PPh3, THF | 0 °C to RT, 3–5 h | 86–95% (analogous) | Mild conditions, stereospecific |
| Friedel-Crafts acylation (if needed) | 5-chloro-2-(propan-2-ylsulfanyl)benzene | Acetyl chloride, AlCl3 | 0–50 °C, 2–4 h | High | Requires careful control of regioselectivity |
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects
- Thioether vs. Sulfoxonium/Sulfonyl Groups : The propan-2-ylsulfanyl group in the target compound is less polar than the dimethyl(oxo)-λ⁶-sulfanylidene group in compound 1f (), reducing its solubility in polar solvents but increasing lipid membrane penetration .
- Halogenation Patterns: The 5-chloro substitution is common across all analogs, but dual halogenation in 1-[5-Chloro-2-(4-chlorophenoxy)phenyl]ethanone () may enhance binding to halogen-bonding protein targets .
Physical Properties
- Melting Points : The sulfoxonium-containing compound 1f (137–138°C) has a higher melting point than the target compound (estimated <100°C based on thioether analogs), reflecting stronger dipole-dipole interactions in sulfoxonium derivatives .
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (228.73 g/mol) and logP (estimated ~3.5) position it between the less lipophilic methoxy derivatives (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one, logP ~2.8) and bulkier biphenyl analogs () .
Biological Activity
1-[5-Chloro-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one, also known by its CAS number 66502-11-2, is a chemical compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClOS
- Molecular Weight : 228.74 g/mol
- SMILES : CC(C)SC1=C(C=C(C=C1)Cl)C(=O)C
The biological activity of this compound appears to be linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Enzyme Inhibition : Possible inhibition of enzymes such as tyrosinase, which is involved in melanin production.
Antimicrobial Activity
Recent research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study highlighted the activity of related compounds against Mycobacterium abscessus, showcasing Minimum Inhibitory Concentrations (MICs) ranging from 0.05–1 µg/mL .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | TBD | M. abscessus |
| Related Compound X | 0.05–1 | M. abscessus |
Enzyme Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit tyrosinase activity, which is crucial for melanin synthesis. A related compound showed an IC value of 0.0433 µM for monophenolase activity, indicating strong inhibitory potential .
Case Study 1: Antimycobacterial Activity
A study investigating the antitubercular properties of structurally similar compounds found that they exhibited a selectivity index greater than 1910 against M. abscessus with low toxicity to THP-1 cells . This suggests a promising therapeutic window for further development.
Case Study 2: Tyrosinase Inhibition
In another study, a compound structurally related to this compound was evaluated for its potential to inhibit tyrosinase. The results indicated that the compound could bind effectively to both catalytic and allosteric sites of the enzyme, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
